molecular formula C14H17ClN2O B2654807 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 51973-66-1

4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No.: B2654807
CAS No.: 51973-66-1
M. Wt: 264.75
InChI Key: KODRQRQPXLQCCB-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODRQRQPXLQCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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